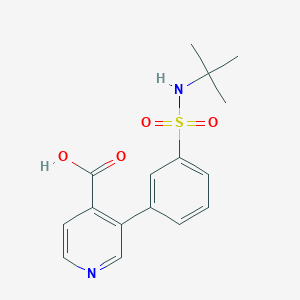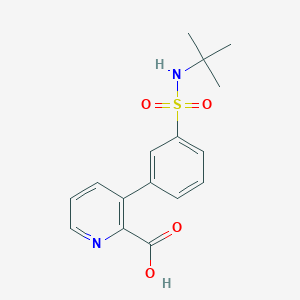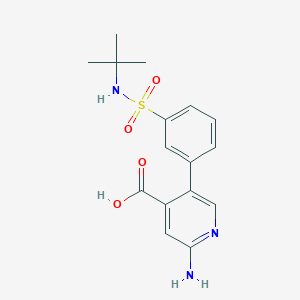
5-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)picolinic acid, or 5-TBS, is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a derivative of picolinic acid and is composed of an aromatic ring with a sulfonamide group and an alkyl group. 5-TBS has been studied extensively for its various properties and applications, including its synthesis, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 5-TBS is not fully understood. However, it is believed that it acts as an inhibitor of enzymes, proteins, and DNA and RNA by binding to the active sites of these molecules and preventing them from performing their normal functions. Additionally, 5-TBS has been shown to interact with other molecules, such as small molecules, peptides, and nucleic acids, and may affect their activity as well.
Biochemical and Physiological Effects
5-TBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and DNA and RNA, as well as to interact with other molecules and affect their activity. Additionally, 5-TBS has been shown to have anti-inflammatory and anti-bacterial effects, as well as to have an effect on the cell cycle and cell division.
Advantages and Limitations for Lab Experiments
5-TBS has several advantages for laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is easy to synthesize and can be used in a variety of experiments. However, it is important to note that 5-TBS is not water-soluble, so it must be used in an appropriate solvent for experiments.
Future Directions
There are a number of potential future directions for the use of 5-TBS in scientific research. For example, it could be used to study the structure and function of enzymes, proteins, and nucleic acids in greater detail, as well as to study the effects of different molecules on their activity. Additionally, it could be used to study the effects of different drugs and chemicals on the body, as well as to develop new drugs and treatments. Finally, 5-TBS could be used to study the effects of environmental factors, such as pollution and climate change, on biological systems.
Synthesis Methods
5-TBS can be synthesized through a three-step process. First, 3-t-butylsulfamoylphenol is reacted with ethyl chloroformate in the presence of a base, such as sodium carbonate, to form the ethyl ester of 5-TBS. The ester is then hydrolyzed with aqueous sodium hydroxide to form 5-TBS. Finally, the compound is purified by recrystallization.
Scientific Research Applications
5-TBS has a wide range of applications in scientific research. It has been used to study the properties of enzymes, the mechanisms of enzymatic reactions, and the effects of different substrates on enzymatic activity. It has also been used to study the properties of proteins, the mechanisms of protein-protein interactions, and the effects of different ligands on protein-protein interactions. Additionally, 5-TBS has been used to study the structure and function of DNA and RNA, as well as the effects of different molecules on DNA and RNA structure and function.
properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)12-7-8-14(15(19)20)17-10-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVFBXBPLBRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395254.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395259.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395260.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)


